N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
Overview
Description
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a hydroxy group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide typically involves the iodination of a pyridine derivative followed by acetamidation. One common synthetic route starts with 2-hydroxy-3-pyridinecarboxylic acid, which is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The iodinated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-acetyl-5-iodopyridine-3-carboxylic acid.
Reduction: Formation of N-(2-Hydroxy-3-pyridyl)acetamide.
Substitution: Formation of N-(2-Hydroxy-5-azidopyridin-3-yl)acetamide.
Scientific Research Applications
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-3-pyridyl)acetamide: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
N-(2-Hydroxy-5-chloropyridin-3-yl)acetamide: Contains a chlorine atom instead of iodine, leading to variations in its chemical and physical properties.
N-(2-Hydroxy-5-bromopyridin-3-yl)acetamide:
Uniqueness
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns. This uniqueness makes it valuable in applications where iodine’s properties are advantageous, such as in radiolabeling for imaging studies or in the synthesis of iodinated pharmaceuticals .
Properties
IUPAC Name |
N-(5-iodo-2-oxo-1H-pyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4(11)10-6-2-5(8)3-9-7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQVCGPAZOJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CNC1=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674056 | |
Record name | N-(5-Iodo-2-oxo-1,2-dihydropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-70-2 | |
Record name | N-(1,2-Dihydro-5-iodo-2-oxo-3-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Iodo-2-oxo-1,2-dihydropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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